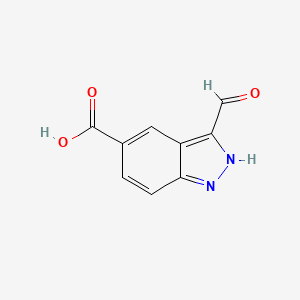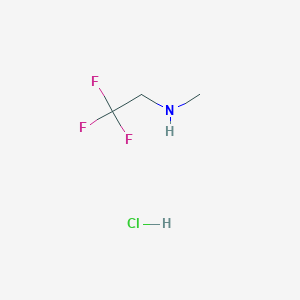
3-ホルミル-1H-インドール-6-カルボン酸
概要
説明
3-Formyl-1H-indole-6-carboxylic acid is a derivative of indole carboxylic acid, which is a compound of interest due to its potential biological activities and applications in medicinal chemistry. Indole derivatives are known for their presence in various pharmacologically active compounds, and modifications on the indole scaffold can lead to substances with diverse biological activities .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions in water, which is an efficient method for the synthesis of 3-substituted indoles . Another approach involves the transformation of 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, condensation, reduction, and the Vilsmeier-Haack reaction to yield 3-formylindole-7-carboxylic acid . Although this is not the exact target molecule, the methodology could potentially be adapted for the synthesis of 3-formyl-1H-indole-6-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been studied using techniques such as X-ray diffraction and infrared spectroscopy. For instance, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers and is linked into a sheet structure through peripheral intermolecular hydrogen bonds . Similarly, indole-2-carboxylic acid molecules form planar ribbons held together by intermolecular hydrogen bonds . These structural motifs are crucial for understanding the reactivity and interaction of indole carboxylic acids.
Chemical Reactions Analysis
Indole carboxylic acids can undergo various chemical reactions. The aza-Friedel-Crafts reaction mentioned earlier is an example of how indole derivatives can be functionalized . Additionally, the transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates indicates the versatility of indole carboxylic acids in chemical synthesis . The hydroxylation of indole-3-carboxylic acid has also been studied, showing the formation of hydroxyindole-3-carboxylic acids, which are important in biology and medicine .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids are influenced by their molecular structure. The presence of hydrogen bonding in the crystal structure affects their solubility and melting points . The electronic properties of the substituents on the indole ring, such as formyl or carboxyl groups, can impact the acidity, basicity, and reactivity of these compounds. The study of these properties is essential for the development of indole-based drugs and for understanding their mechanism of action .
科学的研究の応用
ここでは、3-ホルミル-1H-インドール-6-カルボン酸の科学研究における用途を包括的に分析し、独自の用途に焦点を当てます。
大腸菌MurDリガーゼ阻害剤
この化合物は、細菌細胞壁合成に関与する酵素である大腸菌MurDリガーゼのD-グルタミン酸系阻害剤の調製のための反応物として役立ちます。 この酵素を阻害すると、新しい抗菌剤の開発につながる可能性があります .
インターロイキン-2誘導性T細胞キナーゼ阻害剤
これは、インターロイキン-2誘導性T細胞キナーゼ(ITK)の阻害剤として作用するインドリルインダゾールおよびインドリルピラゾロピリジンの合成に使用されます。 ITK阻害剤は、自己免疫疾患や特定の種類のがんの治療に潜在的な治療効果があります .
ヘッジホッグ経路阻害剤
この化合物は、ヘッジホッグシグナル伝達経路におけるGli1媒介転写の阻害剤であるケトプロフェンとのアミド抱合体の作成のための反応物です。 この経路は、さまざまな発生過程において重要であり、その調節不全は癌に関与しています .
抗癌免疫調節剤
トリプトファンジオキシゲナーゼ阻害剤の合成のための反応物として、抗癌免疫調節剤として潜在的な用途があります。 これらの阻害剤は、免疫系を調節して癌細胞をより効果的に標的にすることができます .
抗真菌剤
この化合物は、抗真菌剤の鏡像異性体選択的調製に使用されます。 既存の治療に対する耐性が高まっているため、新しい抗真菌薬の開発は不可欠です .
BACE-1阻害剤
これは、BACE-1(β-セクレターゼ1)のインドールおよび7-アザインドール-1,3-ジカルボン酸ヒドロキシエチルアミン阻害剤を合成するための反応物として役立ちます。 BACE-1阻害剤は、アミロイドプラークの形成を減らすことでアルツハイマー病を治療する可能性があるため、研究されています .
植物における病原体防御
この化合物の誘導体を含むインドール系二次代謝産物は、アブラナ科植物における病原体防御に重要な役割を果たしています。 それらはトリプトファンから合成され、植物免疫に関与しています .
除草活性
この化合物を含む新規インドール-3-カルボン酸誘導体は、オーキシン受容体タンパク質TIR1アンタゴニストとして設計および合成されています。 これらの化合物は、除草活性を評価されており、雑草防除に対する新しいアプローチを提供します .
各用途は、3-ホルミル-1H-インドール-6-カルボン酸が重要な役割を果たす独自の分野を表しており、科学研究におけるその多様性と重要性を示しています。
MilliporeSigma - インドール-6-カルボン酸 MilliporeSigma - 3-ホルミル-1H-インドール-5-カルボニトリル インドール誘導体の生合成経路 インドール誘導体の除草活性
Safety and Hazards
作用機序
- The primary targets of 3-formyl-1H-indole-6-carboxylic acid are not explicitly documented in the literature I found. However, indole derivatives, in general, have diverse biological activities due to their interactions with various receptors and enzymes . Further research would be needed to identify specific targets for this compound.
- Generally, indole derivatives can modulate enzymatic activity, receptor binding, and signal transduction pathways. They may act as agonists, antagonists, or allosteric modulators .
- Generally, the ADME (absorption, distribution, metabolism, and excretion) properties of indole derivatives influence their bioavailability. Factors like solubility, lipophilicity, and metabolic stability play a crucial role .
- The molecular and cellular effects of 3-formyl-1H-indole-6-carboxylic acid remain elusive. However, indole derivatives exhibit a wide range of activities, including antiviral, anti-inflammatory, and anticancer effects .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
生化学分析
Biochemical Properties
3-formyl-1H-indole-6-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interactions between 3-formyl-1H-indole-6-carboxylic acid and these enzymes can influence the compound’s metabolic stability and bioavailability. Additionally, indole derivatives can bind to multiple receptors, such as the aryl hydrocarbon receptor (AHR), which plays a role in regulating gene expression and cellular responses to environmental toxins .
Cellular Effects
3-formyl-1H-indole-6-carboxylic acid affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Furthermore, 3-formyl-1H-indole-6-carboxylic acid can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 3-formyl-1H-indole-6-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation . Additionally, 3-formyl-1H-indole-6-carboxylic acid can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-formyl-1H-indole-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of reactive intermediates that may affect cellular processes . Additionally, the long-term exposure to 3-formyl-1H-indole-6-carboxylic acid in in vitro or in vivo studies can result in cumulative effects on cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of 3-formyl-1H-indole-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed in studies where the compound’s efficacy and safety profile change significantly with varying dosages. Understanding the dosage-dependent effects of 3-formyl-1H-indole-6-carboxylic acid is crucial for its potential therapeutic applications.
Metabolic Pathways
3-formyl-1H-indole-6-carboxylic acid is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . The metabolic pathways of 3-formyl-1H-indole-6-carboxylic acid can influence its bioavailability, distribution, and elimination from the body. Additionally, the compound’s metabolites may have distinct biological activities that contribute to its overall effects .
Transport and Distribution
The transport and distribution of 3-formyl-1H-indole-6-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, indole derivatives can be transported by organic anion transporters, which facilitate their uptake and distribution in various tissues . The localization and accumulation of 3-formyl-1H-indole-6-carboxylic acid in specific cellular compartments can affect its activity and function. Understanding the transport and distribution mechanisms of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 3-formyl-1H-indole-6-carboxylic acid plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism . The subcellular localization of 3-formyl-1H-indole-6-carboxylic acid can determine its interactions with other biomolecules and its overall biological effects.
特性
IUPAC Name |
3-formyl-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-5-7-4-11-9-3-6(10(13)14)1-2-8(7)9/h1-5,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRGKSIBZRFCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887576-06-9 | |
| Record name | 3-formyl-1H-indole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)



